Optovin

Description

BenchChem offers high-quality Optovin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Optovin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c1-9-6-11(7-13-14(19)17-15(20)21-13)10(2)18(9)12-4-3-5-16-8-12/h3-8H,1-2H3,(H,17,19,20)/b13-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISGMOZSGOGYOU-QPEQYQDCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C\3/C(=O)NC(=S)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Photochemical Activation of TRPA1 Channels by Optovin

Introduction: TRPA1, a Sentinel of Cellular Stress

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a critical component of the peripheral nervous system, acting as a polymodal sensor for a vast array of noxious stimuli.[1][2] Expressed predominantly in nociceptive sensory neurons, TRPA1 is a frontline detector of environmental irritants, inflammatory agents, and endogenous signals of tissue damage.[3][4] A primary mechanism for its activation involves the detection of electrophilic compounds, which are reactive molecules that can covalently modify proteins.[3][5] This sensitivity to electrophiles positions TRPA1 as a key sentinel for oxidative stress and chemical insults, initiating protective responses such as pain and neurogenic inflammation.[4][6]

Within this context, the small molecule Optovin has emerged as a novel and powerful tool for neuroscience research.[7][8] Unlike traditional agonists, Optovin is a photoactivated TRPA1 ligand, enabling precise spatiotemporal control of neuronal activity using light.[9][10][11] This guide provides an in-depth examination of the core mechanism by which Optovin activates TRPA1, detailing the photochemical process, the specific molecular interactions, and the experimental methodologies used to validate this pathway.

The Molecular Architecture of TRPA1: A Nucleophilic Target

The TRPA1 channel is a tetrameric, non-selective cation channel.[2] Its most distinguishing structural feature is a large intracellular N-terminal domain containing a series of 14-16 ankyrin repeats.[12][13] This region is not merely structural; it is the primary sensor for electrophilic agonists. The N-terminus is rich in nucleophilic cysteine residues, which are highly susceptible to covalent modification by reactive electrophiles.[1][5][14] This covalent adduction is the principal event that triggers a conformational change in the channel, leading to the opening of its pore and subsequent cation influx.[2]

Caption: Simplified topology of a single TRPA1 subunit.

The Core Mechanism: Light-Induced Covalent Modification

Optovin activates TRPA1 through a unique, structure-dependent photochemical reaction that culminates in the covalent modification of the channel's N-terminal cysteine residues.[7][8][15] This process can be understood as a two-stage event: photoactivation of the ligand followed by its electrophilic attack on the channel.

-

Photoactivation of Optovin: In its ground state, Optovin is inert. Upon illumination with violet light (approximately 405 nm), the rhodanine moiety within the Optovin structure absorbs photons.[15][16][17] This elevates the molecule to a high-energy, photochemically reactive state.[18] While this process can generate singlet oxygen, experimental evidence suggests that singlet oxygen alone is insufficient to activate TRPA1, pointing towards a more direct and structure-dependent interaction of the photo-excited Optovin with the channel protein.[15]

-

Covalent Modification of TRPA1 Cysteines: The photo-activated Optovin acts as an electrophile, targeting the highly reactive, nucleophilic thiol groups (-SH) of specific cysteine residues located in the N-terminal domain of TRPA1.[15][18] This results in the formation of a reversible covalent bond, likely a thioether linkage.[15] This modification induces a conformational change that is allosterically coupled to the channel's gate, causing the pore to open and allowing the influx of cations, primarily Ca²⁺ and Na⁺.[2]

Caption: Signaling pathway of Optovin-mediated TRPA1 activation.

Key Molecular Determinants of Optovin Sensitivity

The specificity of Optovin's action is rooted in its interaction with a select group of cysteine residues. Site-directed mutagenesis studies, where specific cysteines are replaced with non-reactive serine residues, have been instrumental in identifying these key molecular determinants.

| Human TRPA1 Residue | Significance in Optovin Activation | Supporting Evidence |

| Cysteine 621 (C621) | Critical. Mutation to Serine (C621S) significantly reduces the channel's response to photo-activated Optovin.[15] This residue is known to have exceptionally high reactivity towards electrophiles.[6][14] | Kokel et al. (2013) demonstrated a markedly decreased calcium response in cells expressing the C621S mutant channel compared to wild-type.[15] |

| Cysteine 633 (C633) | Critical. The C633S mutation also leads to a substantially diminished response to Optovin and light.[15] | Similar to C621S, cells with the C633S mutant showed a significantly attenuated response, confirming its essential role.[15] |

| Cysteine 856 (C856) | Important. While perhaps not as central as C621 and C633, this residue contributes to the full activation of the channel by Optovin.[15] | A double mutant (C633S/C856S) and a triple mutant (including C621S) showed progressively weaker responses.[15] |

These findings underscore that Optovin's mechanism is not a non-specific photochemical effect but a targeted, structure-dependent covalent modification of a specific "cysteine sink" within the TRPA1 N-terminus.

Experimental Validation: A Methodological Guide

The elucidation of Optovin's mechanism relies on a combination of molecular biology, cell imaging, and electrophysiology. The following protocols provide a framework for validating the light- and cysteine-dependent activation of TRPA1 by Optovin.

Protocol 1: In Vitro Validation using Ratiometric Calcium Imaging

Causality: This experiment is designed to establish a direct causal link between light, Optovin, TRPA1, and a physiological cell response (calcium influx). By comparing wild-type (WT) and cysteine-mutant channels, we can test the hypothesis that these specific residues are necessary for activation. Using a ratiometric dye like Fura-2 AM controls for variations in cell loading and thickness, providing a more robust quantitative output.

Caption: Experimental workflow for calcium imaging validation.

Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293T) cells, which do not endogenously express TRPA1, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transfect separate populations of cells with plasmids encoding either wild-type human TRPA1 (WT-hTRPA1) or a cysteine-deficient mutant (e.g., C621S/C633S-hTRPA1) using a lipid-based transfection reagent.

-

-

Cell Preparation and Dye Loading:

-

24 hours post-transfection, plate the cells onto poly-L-lysine-coated glass coverslips.

-

Incubate cells with 3 µM Fura-2 AM and 0.02% Pluronic F-127 in a standard extracellular Ringer's solution for 30-45 minutes at 37°C.[19][20]

-

Wash the cells for 10-20 minutes in Ringer's solution to allow for de-esterification of the dye.

-

-

Imaging and Stimulation:

-

Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a xenon lamp, filter wheel, and a sensitive camera.

-

Perfuse the cells with Ringer's solution and record a stable baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm.

-

Introduce Optovin (e.g., 10 µM final concentration) into the perfusion bath.

-

After a brief incubation period, deliver a controlled pulse of violet light (~405 nm) through the microscope objective.

-

Continuously record the 340/380 nm fluorescence ratio throughout the experiment.

-

-

Data Analysis and Expected Results:

-

Quantify the change in the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration.

-

Expected Outcome: Cells expressing WT-hTRPA1 should show a robust and rapid increase in the fluorescence ratio immediately following photostimulation in the presence of Optovin. In contrast, cells expressing the cysteine mutant channel should exhibit a significantly attenuated or absent response, confirming that these residues are essential for activation.[15]

-

Protocol 2: Electrophysiological Characterization using Whole-Cell Patch-Clamp

Causality: While calcium imaging demonstrates ion influx, it is an indirect measure. Patch-clamp electrophysiology provides direct, high-resolution measurement of the ion currents flowing through the channel. This allows for detailed characterization of the channel's gating kinetics, ion selectivity, and dose-response relationship to photo-activated Optovin, providing the ultimate proof of channel opening.

Step-by-Step Methodology:

-

Cell Preparation:

-

Use transfected HEK293T cells as described in Protocol 1.

-

Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with an extracellular solution (in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).

-

-

Whole-Cell Recording:

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.

-

Fill the pipette with an intracellular solution (in mM: 140 CsCl, 10 HEPES, 5 EGTA; pH 7.3). Cesium is used to block potassium channels, isolating the TRPA1 current.

-

Establish a high-resistance (>1 GΩ) seal on a single transfected cell and rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -60 mV.

-

-

Stimulation and Data Acquisition:

-

Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to measure baseline current-voltage (I-V) relationships.

-

Perfuse the cell with the extracellular solution containing Optovin (10 µM).

-

Deliver a pulse of ~405 nm light focused on the recorded cell.

-

Immediately after photostimulation, record the evoked currents using the same voltage protocol.

-

-

Data Analysis and Expected Results:

-

Subtract the baseline currents from the post-stimulation currents to isolate the Optovin-evoked TRPA1 current.

-

Expected Outcome: Photostimulation in the presence of Optovin should elicit large inward and outward currents with the characteristic outwardly-rectifying I-V relationship of TRPA1.[18] No significant current should be evoked in the absence of light, Optovin, or a functional TRPA1 channel.

-

Conclusion and Broader Implications

The activation of TRPA1 by Optovin is a precisely controlled photochemical process, fundamentally reliant on the covalent modification of specific cysteine residues within the channel's N-terminal domain.[15] Light acts as a trigger, converting the inert Optovin molecule into a targeted electrophile that "switches on" the channel. This mechanism distinguishes Optovin from conventional agonists and places it in the powerful category of "chemical optogenetics."[7][8]

The ability to control an endogenous ion channel in non-transgenic systems with high spatiotemporal resolution opens up significant avenues for research.[8][15] It allows for the precise manipulation of neuronal circuits to study pain, inflammation, and other sensory processes. Furthermore, the principles underlying Optovin's mechanism could inform the development of a new class of photo-therapeutics for conditions where targeted modulation of TRPA1 activity is desirable.

References

-

Kokel, D., Cheung, C. Y. J., Mills, R., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology, 9(4), 257–263. [Link]

-

PubMed. (2013). Photochemical activation of TRPA1 channels in neurons and animals. National Center for Biotechnology Information. [Link]

-

University of North Carolina at Chapel Hill. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Carolina Digital Repository. [Link]

-

Taylor-Clark, T. E., & Undem, B. J. (2010). TRPA1 is activated by direct addition of cysteine residues to the N-hydroxysuccinyl esters of acrylic and cinnamic acids. Molecular Pharmacology, 77(3), 336-345. [Link]

-

Moparthi, L., Survery, S., Kreirsch, P., et al. (2014). The exceptionally high reactivity of Cys 621 is critical for electrophilic activation of the sensory nerve ion channel TRPA1. Journal of Biological Chemistry, 289(49), 33789-33800. [Link]

-

Xiao, B., Dubin, A. E., & Patapoutian, A. (2008). Molecular Determinants of Species-Specific Activation or Blockade of TRPA1 Channels. Journal of Neuroscience, 28(19), 5049-5055. [Link]

-

Macpherson, L. J., Dubin, A. E., Evans, M. J., et al. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines. Nature, 445(7127), 541–545. [Link]

-

Broad Institute. (2013). Photochemical activation of TRPA1 channels in neurons and animals. [Link]

-

Samanta, A., Hughes, T. E., & Moiseenkova-Bell, V. Y. (2018). Functional evidence of distinct electrophile-induced activation states of the ion channel TRPA1. Journal of Biological Chemistry, 293(31), 11947-11958. [Link]

-

ResearchGate. (2013). Photochemical activation of TRPA1 channels in neurons and animals. [Link]

-

ResearchGate. (2013). Identification of optovin, a compound enabling light-mediated neuronal excitation. [Link]

-

Wikipedia. TRPA1. [Link]

-

Macpherson, L. J., Geierstanger, B. H., Viswanath, V., et al. (2007). TRP channel activation by reversible covalent modification. Proceedings of the National Academy of Sciences, 104(30), 12559-12564. [Link]

-

Edvinsson, J., Zygmunt, P. M., & Högestätt, E. D. (2020). Electrophile-Induced Conformational Switch of the Human TRPA1 Ion Channel Detected by Mass Spectrometry. International Journal of Molecular Sciences, 21(18), 6667. [Link]

-

Nilius, B., & Appendino, G. (2013). TRPA1: a molecular view. Journal of Neurophysiology, 110(10), 2217-2228. [Link]

-

Nilius, B., & Voets, T. (2013). Irritating channels: the case of TRPA1. The Journal of Physiology, 591(6), 1543-1551. [Link]

-

Samanta, A. (2018). A Study of TRPA1 Activation via Covalent Electrophilic Modification of Cysteines. ProQuest Dissertations Publishing. [Link]

-

Edvinsson, J., Zygmunt, P. M., & Högestätt, E. D. (2020). Electrophile-Induced Conformational Switch of the Human TRPA1 Ion Channel Detected by Mass Spectrometry. MDPI. [Link]

-

Paulsen, C. E., Armache, J. P., Gao, Y., et al. (2015). How the TRPA1 receptor transmits painful stimuli: Inner workings revealed by electron cryomicroscopy. BioEssays, 37(11), 1163-1170. [Link]

-

Earley, S., & Brayden, J. E. (2015). Transient Receptor Potential Channel Ankyrin 1: A Unique Regulator of Vascular Function. Physiology, 30(3), 188-197. [Link]

-

Samanta, A., Hughes, T. E., & Moiseenkova-Bell, V. Y. (2018). Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition. Journal of General Physiology, 150(7), 997-1011. [Link]

-

Paulsen, C. E., Armache, J. P., Gao, Y., et al. (2015). Structure of the TRPA1 ion channel suggests regulatory mechanisms. Nature, 520(7548), 511–517. [Link]

-

Wang, Y. Y., Chang, R. B., Allgood, J. C., et al. (2012). Identification of in Vivo Disulfide Conformation of TRPA1 Ion Channel. Journal of Biological Chemistry, 287(5), 3323-3333. [Link]

-

ResearchGate. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines. [Link]

-

Moparthi, L., Zygmunt, P. M., & Högestätt, E. D. (2017). Irritant-evoked activation and calcium modulation of the TRPA1 receptor. eLife, 6, e28632. [Link]

-

Eberhardt, M. J., Filipovic, M. R., Leffler, A., et al. (2020). TRPA1-dependent calcium transients and CGRP release in DRG neurons require extracellular calcium. Journal of Cell Biology, 219(5), e201702151. [Link]

-

Samanta, A., Hughes, T. E., & Moiseenkova-Bell, V. Y. (2018). Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition. Journal of General Physiology, 150(7), 997-1011. [Link]

-

Samanta, A., Hughes, T. E., & Moiseenkova-Bell, V. Y. (2018). Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition. Journal of General Physiology, 150(7), 997-1011. [Link]

-

Lambert, K. M., Rieger, S., & Kokel, D. (2020). Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish. Scientific Reports, 10(1), 9427. [Link]

-

ResearchGate. (2018). (a) Optovin covalently bonds to the N-terminal domain of TRPA1. [Link]

-

National Center for Biotechnology Information. TRPA1 transient receptor potential cation channel subfamily A member 1 [ (human)]. [Link]

-

ResearchGate. (2022). The structures of electrophilic TRPA1 agonists (A) and covalent agonists. [Link]

-

Lee, C., & Lee, Y. (2010). Polymodal Ligand Sensitivity of TRPA1 and Its Modes of Interactions. Journal of General Physiology, 135(5), 413-419. [Link]

-

ResearchGate. (2013). Optovin structure-activity relationship analysis. [Link]

-

Shang, S., Zhu, F., & Liu, B. (2016). Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons. Journal of Cell Biology, 215(3), 369-381. [Link]

-

Wang, Y. Y., Chang, R. B., Waters, H. N., et al. (2008). The Nociceptor Ion Channel TRPA1 Is Potentiated and Inactivated by Permeating Calcium Ions. Journal of Biological Chemistry, 283(47), 32691-32703. [Link]

-

Cordova, M. M., Botello-Smith, W. M., & Zaelzer, C. (2020). Calmodulin binding is required for calcium mediated TRPA1 desensitization. bioRxiv. [Link]

Sources

- 1. Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRPA1 - Wikipedia [en.wikipedia.org]

- 3. jneurosci.org [jneurosci.org]

- 4. Structure of the TRPA1 ion channel suggests regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRP channel activation by reversible covalent modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scholarly Article or Book Chapter | Photochemical activation of TRPA1 channels in neurons and animals | ID: pk02cj79h | Carolina Digital Repository [cdr.lib.unc.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Photochemical activation of TRPA1 channels in neurons and animals. | Broad Institute [broadinstitute.org]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Transient Receptor Potential Channel Ankyrin 1: A Unique Regulator of Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Study of TRPA1 Activation via Covalent Electrophilic Modification of Cysteines - ProQuest [proquest.com]

- 15. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. rupress.org [rupress.org]

- 20. Calmodulin binding is required for calcium mediated TRPA1 desensitization | bioRxiv [biorxiv.org]

Technical Guide: The Discovery and Development of Optovin for Research

Executive Summary

Optovin is a synthetic small molecule that functions as a reversible, light-activated agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3][4][5] Discovered through a high-throughput behavioral screen in zebrafish, Optovin bridges the gap between pharmacology and optogenetics. Unlike traditional optogenetics, which requires the genetic expression of microbial opsins (e.g., Channelrhodopsin), Optovin enables optical control of endogenous TRPA1 channels in wild-type animals.[1][6][7]

This guide details the chemical origins, mechanism of action, and standardized protocols for utilizing Optovin in neurobiology and pain research. It is designed for researchers requiring precise spatiotemporal control over sensory neuron activation without the latency or irreversibility of conventional TRPA1 agonists like allyl isothiocyanate (AITC).

Part 1: Discovery and Chemical Origins

The Screening Paradigm

The discovery of Optovin represented a shift from target-based screening to phenotype-based screening. Kokel et al. (2013) screened a library of 12,500 small molecules on wild-type zebrafish embryos (Danio rerio), searching for compounds that elicited a motor response (swimming) specifically upon illumination with visible light.

-

Model System: 3-day post-fertilization (dpf) zebrafish larvae.

-

Stimulus: High-intensity visible light.

-

Hit Identification: Optovin (a rhodanine-containing compound) induced vigorous, reversible swimming behavior upon exposure to violet light (387–415 nm), but not blue or green light.[3]

Chemical Structure

Optovin contains a rhodanine ring system, a motif often associated with photoactivity.[2][3] Structure-Activity Relationship (SAR) studies revealed that the conjugated double bond system within the rhodanine scaffold is critical for its photochemical properties.

-

Core Scaffold: 5-benzylidene-2-thioxo-1,3-thiazolidin-4-one (Rhodanine derivative).

-

Key Feature: The electron-deficient olefin allows for photo-isomerization or radical coupling upon photon absorption.

Part 2: Mechanism of Action

The "Photo-Click" Ligand Hypothesis

Optovin does not function via visual photoreceptors (opsins). Instead, it acts directly on the TRPA1 channel, a sensor for noxious chemical and thermal stimuli. The mechanism is distinct from "caged" compounds which release a ligand upon photolysis. Optovin itself becomes the active ligand upon excitation.

-

Photoexcitation: Absorption of a violet photon (~400 nm) excites the Optovin molecule.

-

Covalent Modification: The excited Optovin forms a reversible covalent adduct (likely a thioether bond) with specific cysteine residues on the intracellular side of the TRPA1 channel.[3]

-

Channel Gating: This modification induces a conformational change, opening the channel pore.

-

Reversibility: Upon cessation of light, the adduct destabilizes, Optovin dissociates (or returns to ground state), and the channel closes.

Critical Residues

Mutagenesis studies on human TRPA1 (hTRPA1) identified three redox-sensitive cysteine residues essential for Optovin sensitivity:

Mutation of these residues (e.g., C621S) significantly attenuates Optovin-induced calcium influx, confirming that electrophilic attack on these thiols is the primary mode of activation.

Visualizing the Pathway

The following diagram illustrates the signal transduction pathway from photon absorption to behavioral output.

Figure 1: Mechanism of Optovin action. Violet light converts Optovin into an electrophile that covalently modifies TRPA1 cysteine residues, triggering calcium influx and neuronal depolarization.

Part 3: Experimental Applications

In Vivo Motor Control (Zebrafish)

Optovin allows for the remote control of swimming behavior in freely moving animals.

-

Application: Neural circuit mapping, motor neuron analysis.

-

Advantage: Does not require transgenic lines (Gal4/UAS systems).

Pain and Nociception Research (Murine Models)

Since TRPA1 is a primary nociceptor, Optovin serves as a tool to study pain pathways.[8]

-

Method: Intracutaneous injection into the hind paw or cheek.

-

Result: Illumination causes acute nocifensive behaviors (licking, flinching), mimicking the effect of noxious environmental stimuli but with millisecond-scale temporal resolution.

Cardiovascular Research

TRPA1 is expressed in cardiomyocytes. Optovin has been used to optically pace the hearts of zebrafish and human stem cell-derived cardiomyocytes, providing a non-invasive alternative to electrical pacing.

Part 4: Technical Protocols

Reconstitution and Storage

Optovin is hydrophobic and requires careful handling to maintain stability.

| Parameter | Specification | Notes |

| Solvent | DMSO (Dimethyl sulfoxide) | Anhydrous, ≥99.9% |

| Stock Conc. | 10 mM to 50 mM | Sonicate if necessary to ensure dissolution. |

| Storage | -20°C or -80°C | Protect from light. Use amber vials. |

| Stability | >6 months at -20°C | Avoid repeated freeze-thaw cycles. |

In Vivo Application Protocol (Zebrafish)[8]

Step 1: Preparation of Working Solution Dilute the DMSO stock into E3 medium (zebrafish embryo medium) to a final concentration of 10 µM .

-

Note: Ensure final DMSO concentration is <1% to avoid toxicity.

Step 2: Incubation Incubate larvae (3–7 dpf) in the 10 µM Optovin solution for 30–60 minutes in the dark.

-

Scientific Rationale: This allows sufficient time for the compound to penetrate the skin and reach sensory neurons.

Step 3: Light Delivery Setup

-

Wavelength: 395 nm – 405 nm (Violet LED).

-

Intensity: Minimum threshold is 1.6 µW/mm² .[3][8][9] Optimal response is seen at >5 µW/mm² .

-

Pulse Duration: 100 ms to 5 seconds, depending on desired behavioral duration.

Step 4: Washout (Optional) Optovin effects are reversible upon washout. Transfer larvae to fresh E3 medium and incubate for 1 hour to remove the compound.

Experimental Workflow Diagram

Figure 2: Standardized workflow for Optovin-mediated behavioral assays in zebrafish.

Part 5: Data Presentation & Comparative Analysis

Potency Comparison

Optovin offers distinct advantages over traditional chemical agonists like AITC (Mustard Oil) regarding temporal control, though AITC is more potent by concentration.

| Feature | Optovin | AITC (Mustard Oil) |

| Activation Mode | Light (Violet) | Chemical Binding |

| Reversibility | High (Seconds) | Low (Minutes/Hours) |

| Temporal Resolution | Milliseconds | Seconds to Minutes |

| EC50 (Zebrafish) | ~2 µM | ~0.5 µM |

| Target Specificity | TRPA1 (Cys dependent) | TRPA1 (Cys dependent) |

Spectral Sensitivity Data

Data derived from Kokel et al. (2013) regarding wavelength efficacy:

-

387 nm: 100% Maximal Response

-

415 nm: ~80% Response

-

485 nm (Blue): <5% Response (Inactive)

-

560 nm (Green): 0% Response (Inactive)

Interpretation: Filters must be strictly managed. Standard GFP excitation filters (470-490 nm) will not activate Optovin, allowing for simultaneous GFP imaging and Optovin inactivity, provided the excitation light does not bleed into the UV/Violet spectrum.

References

-

Kokel, D., et al. (2013).[1][5][8] Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology, 9(4), 257–263.[5][7] [Link]

-

Binder, M. S., et al. (2020). Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish. bioRxiv. [Link][8]

-

Lam, A. J., et al. (2017).[8] Optical pacing of the heart. (Referenced in context of Optovin cardiac applications).

-

Paulsen, C. E., et al. (2015). Structure of the TRPA1 ion channel suggests regulatory mechanisms. Nature, 520, 511–517. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish | bioRxiv [biorxiv.org]

- 3. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Scholarly Article or Book Chapter | Photochemical activation of TRPA1 channels in neurons and animals | ID: pk02cj79h | Carolina Digital Repository [cdr.lib.unc.edu]

- 6. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photochemical activation of TRPA1 channels in neurons and animals. | Broad Institute [broadinstitute.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

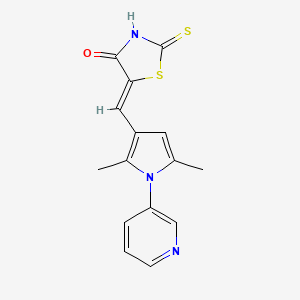

Chemical properties and structure of Optovin.

[1][5][8]

Synthesis & Preparation

While Optovin is commercially available, its synthesis follows the classical Knoevenagel condensation , a standard route for rhodanine derivatives.

General Synthetic Route

-

Precursors:

-

Rhodanine: 2-thioxo-4-thiazolidinone.

-

Aldehyde: 2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrole-3-carboxaldehyde.

-

-

Reagents: Sodium acetate (NaOAc) or Piperidine (catalyst).

-

Solvent: Glacial acetic acid or Ethanol.

-

Conditions: Reflux for 2–12 hours.

-

Purification: The product typically precipitates upon cooling or addition of water and is recrystallized from ethanol/DMF.

Stock Solution Preparation (Protocol)

-

Solvent: Dimethyl sulfoxide (DMSO) is the required solvent for stock preparation.

-

Concentration: Prepare a 10 mM or 15 mM master stock.

-

Calculation: Dissolve 3.15 mg of Optovin in 1 mL of anhydrous DMSO to yield ~10 mM.

-

-

Storage: Aliquot into light-proof (amber) tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute 1:1000 in aqueous buffer (e.g., E3 medium for zebrafish) immediately before use to achieve a final concentration of 10 µM.

Experimental Protocol: Zebrafish Photomotor Response (PMR)

The most validated assay for Optovin activity is the induction of motor behavior in wild-type zebrafish larvae.

Materials

-

Organism: Wild-type zebrafish larvae (3–5 days post-fertilization).[4]

-

Compound: Optovin (10 µM final concentration in E3 medium).

-

Control: 0.1% DMSO in E3 medium.

-

Equipment: 96-well plate, stereomicroscope with a camera, 405 nm laser pointer or LED array.

Step-by-Step Workflow

-

Plating: Place single zebrafish larvae into individual wells of a 96-well plate containing 200 µL of E3 medium.

-

Acclimatization: Allow larvae to settle for 30–60 minutes in the dark or ambient light to reduce baseline stress.

-

Treatment: Add Optovin to treatment wells (final 10 µM) and DMSO to control wells. Incubate for 30 minutes.

-

Stimulation:

-

Position the light source (405 nm violet light) above the plate.

-

Apply a 1-second pulse of light (Intensity: ~1–2 mW/mm²).

-

-

Observation: Record motor activity (pixel changes or body bends) for 10 seconds post-pulse.

-

Expected Result: Optovin-treated larvae will exhibit a vigorous "startle" response (rapid swimming/turning) immediately upon illumination.

-

Control: DMSO-treated larvae should show minimal response to violet light (unless intensity is high enough to cause thermal/visual startle, which is distinct from the TRPA1 response).

-

-

Reversibility Test: Wait 10 minutes (refractory period/relaxation) and repeat the pulse to demonstrate reversibility.

Workflow Diagram

References

-

Kokel, D. et al. (2013).[2][5][6] Photochemical activation of TRPA1 channels in neurons and animals.[1][2][3][4][7][6][8] Nature Chemical Biology, 9(4), 257–263.[2] Link

-

Lam, P. Y. et al. (2020). Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish.[2][3][6][8] bioRxiv. Link

-

Cayman Chemical. Optovin Product Information & Safety Data Sheet. Link

-

TargetMol. Optovin: Chemical Properties and Formulation Guide. Link

Sources

- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.uj.ac.za [pure.uj.ac.za]

- 3. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Photochemical activation of TRPA1 channels in neurons and animals. | Broad Institute [broadinstitute.org]

The Advent of Photocontrolled Pharmacology: A Technical Guide to Optovin and the Principles of Optogenetic Pharmacology

Introduction: Beyond the Boundaries of Traditional Pharmacology

In the intricate landscape of cellular signaling, precision is paramount. Traditional pharmacological approaches, while foundational, often lack the spatiotemporal resolution required to dissect complex biological processes. The systemic application of drugs bathes entire systems in active compounds, obscuring the nuanced roles of specific cell populations and signaling events. Optogenetic pharmacology emerges as a revolutionary paradigm, offering a solution to this long-standing challenge by harnessing the power of light to control the activity of endogenous proteins in living systems with remarkable precision.[1][2][3] This guide delves into the core principles of this exciting field through the lens of Optovin, a pioneering small molecule that has unlocked new avenues for the optical control of neuronal activity and beyond.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing an in-depth understanding of Optovin's mechanism of action and practical insights into its application. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

The Core Principle: Photoswitchable Ligands and the Control of Endogenous Proteins

At the heart of optogenetic pharmacology lies the concept of photoswitchable ligands – small molecules engineered to undergo a conformational change upon illumination with a specific wavelength of light. This photo-isomerization reversibly alters the molecule's biological activity, allowing researchers to turn protein function "on" or "off" with a simple pulse of light.[4] Unlike traditional optogenetics, which relies on the genetic introduction of microbial opsins,[3][5][6] optogenetic pharmacology offers the tantalizing prospect of controlling native, unmodified proteins in wild-type animals.[7][8]

Optovin stands as a prime example of this approach. It is a reversibly photoactivated small molecule that specifically targets the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key player in sensory perception and pain signaling.[7][9][10]

Optovin: A Deep Dive into a Photochemical Agonist

Optovin, a rhodanine-containing compound, was identified through an innovative behavior-based chemical screen in zebrafish larvae.[7][11] This screen sought compounds that could induce light-dependent motor behaviors, and Optovin emerged as a singular hit that rendered the normally light-unresponsive embryos vigorously active upon illumination.[7][11]

Mechanism of Action: A Light-Dependent Covalent Modification

The key to Optovin's function lies in its photochemical properties and its interaction with the TRPA1 channel. Here's a breakdown of the proposed mechanism:

-

Photoactivation: Optovin absorbs light, primarily in the violet spectrum (around 387-395 nm), which excites the molecule to a reactive state.[7][11][12]

-

TRPA1 Targeting: In its photo-excited state, Optovin interacts with the TRPA1 ion channel. TRPA1 is a non-selective cation channel known for its role in detecting noxious stimuli.[13][14][15]

-

Covalent Modification: The interaction is not a simple binding event. It is believed to involve a reversible covalent modification of specific, redox-sensitive cysteine residues within the TRPA1 protein.[7][8][10][11] This is a crucial point of distinction from many other pharmacological agents.

-

Channel Gating and Neuronal Excitation: This modification triggers a conformational change in the TRPA1 channel, causing it to open. The influx of cations, primarily Ca²⁺ and Na⁺, through the opened channel depolarizes the cell membrane, leading to neuronal excitation.[14][16]

This light-dependent activation is both rapid and reversible.[7][12] When the light source is removed, Optovin reverts to its inactive state, the covalent bond with TRPA1 is reversed, and the channel closes. This allows for precise temporal control over neuronal activity.

Visualizing the Optovin-TRPA1 Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by the photoactivation of Optovin.

Caption: The proposed signaling pathway of Optovin-mediated TRPA1 activation.

Experimental Design and Protocols: A Practical Guide

The successful application of Optovin requires careful consideration of experimental parameters. This section provides a foundational protocol for an in vitro cellular assay and discusses key considerations for in vivo experiments.

In Vitro Optovin Activation Assay in Cultured Cells

This protocol describes a method for assessing Optovin-induced calcium influx in a cell line expressing TRPA1, such as HEK293 cells.

Materials:

-

HEK293 cells stably or transiently expressing human TRPA1 (hTRPA1)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Optovin stock solution (e.g., 10 mM in DMSO)

-

Calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

96-well black-walled, clear-bottom microplate

-

Fluorescence microplate reader or fluorescence microscope equipped with a light source for violet light stimulation (e.g., 390 nm LED) and for Fluo-4 excitation/emission (488/520 nm).

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture hTRPA1-expressing HEK293 cells under standard conditions.

-

Seed the cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate for 24-48 hours.

-

-

Loading with Calcium Indicator:

-

Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Aspirate the culture medium from the wells and wash once with HBSS.

-

Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess dye.

-

Add fresh HBSS to each well.

-

-

Optovin Treatment:

-

Prepare working solutions of Optovin in HBSS from the DMSO stock. A typical final concentration range to test is 1-10 µM.[10] The EC₅₀ for behavioral response in zebrafish is approximately 2 µM.[7][11]

-

Add the Optovin working solution to the appropriate wells. Include DMSO-only control wells.

-

Incubate for a short period (e.g., 5-10 minutes) in the dark to allow for cell penetration.

-

-

Light Stimulation and Data Acquisition:

-

Place the microplate in the fluorescence reader or on the microscope stage.

-

Measure the baseline fluorescence for a short period before stimulation.

-

Deliver a pulse of violet light (e.g., 390 nm) to the wells. The intensity and duration of the light pulse should be optimized for the specific setup, but a starting point could be 1.6 µW/mm² for several seconds.[7][11]

-

Immediately following the light pulse, begin recording the fluorescence intensity over time.

-

Continue recording to observe the rise and subsequent decay of the calcium signal.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the response by dividing ΔF by the baseline fluorescence (F₀) to get ΔF/F₀.

-

Compare the responses in Optovin-treated wells to the DMSO controls. A significant, light-dependent increase in fluorescence in the Optovin-treated cells indicates successful TRPA1 activation.

-

Visualizing the Experimental Workflow

Caption: A typical experimental workflow for an in vitro Optovin assay.

Key Considerations for In Vivo Applications

Translating these principles to in vivo models, such as zebrafish or mice, requires additional considerations:

-

Bioavailability and Delivery: Optovin can be delivered systemically by adding it to the aqueous environment of zebrafish larvae or via local injection in mice.[7][10]

-

Light Penetration: The use of violet light for activation means that light penetration through tissue can be a limiting factor. This makes Optovin particularly well-suited for superficial targets or in optically transparent organisms like early-stage zebrafish.[12] For deeper structures, optical fibers may be necessary.[17]

-

Specificity: While Optovin shows high specificity for TRPA1, it is crucial to include appropriate controls, such as experiments in TRPA1 knockout animals, to confirm that the observed effects are indeed mediated by the target channel.[7][8]

-

Behavioral Assays: In vivo experiments often rely on behavioral readouts. It is essential to have a robust and quantifiable behavioral assay to measure the effects of Optovin-mediated neuronal activation.[7][12]

Data Presentation: Quantitative Parameters of Optovin

The following table summarizes key quantitative data for Optovin, compiled from the literature.

| Parameter | Value | Species/System | Reference |

| EC₅₀ (Behavioral Response) | ~2 µM | Zebrafish Larvae | [7][11] |

| Activation Wavelength | ~387-395 nm (Violet) | Zebrafish, Mouse, Human | [7][11][12] |

| Inactive Wavelengths | >485 nm (Blue, Green, etc.) | Zebrafish | [7][11] |

| Effective Concentration (DRG Neurons) | 100 µM (for strong activation) | Mouse | [10] |

| Effective Concentration (hTRPA1 in HEK293T) | 10 µM | Human | [10] |

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of critical controls:

-

No-Light Control: Optovin-treated samples that are not exposed to violet light should show no response, confirming the light-dependent nature of the activation.

-

Vehicle Control: Samples treated with the vehicle (e.g., DMSO) and exposed to light should not exhibit a response, ruling out artifacts from the solvent or the light itself.

-

Genetic Control: The most rigorous validation comes from using TRPA1-deficient systems (e.g., knockout animals or cell lines), where Optovin should have no effect, definitively linking its activity to the presence of the TRPA1 channel.[7][8]

Conclusion: A New Era of Precision Pharmacology

Optovin and the principles of optogenetic pharmacology represent a significant leap forward in our ability to probe biological systems. By providing a means to control the activity of endogenous proteins with light, this approach offers unprecedented spatiotemporal resolution. The ability to activate specific neuronal populations in wild-type animals opens up new possibilities for understanding complex neural circuits and for the potential development of novel therapeutic strategies. As the toolkit of photoswitchable ligands continues to expand, so too will our capacity to unravel the intricate signaling networks that govern life.

References

-

Abbott, S. B., Stornetta, R. L., Socolovsky, C. S., West, G. H., & Guyenet, P. G. (2009). Photostimulation of channelrhodopsin-2 expressing ventrolateral medullary neurons increases sympathetic nerve activity and blood pressure in rats. The Journal of Physiology, 587(22), 5613–5631. [Link]

-

Kokel, D., Cheung, C. Y. J., Mills, R. W., Coutinho-Budd, J., Huang, L., Setola, V., ... & Peterson, R. T. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology, 9(4), 257–263. [Link]

-

Lambert, A. M., Bonkowsky, J. L., & Kokel, D. (2020). Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish. PLOS ONE, 15(6), e0234121. [Link]

-

National Center for Biotechnology Information. (2013). Photochemical activation of TRPA1 channels in neurons and animals. PubMed. Retrieved from [Link]

-

Kramer, R. H., Mourot, A., & Adesnik, H. (2013). Optogenetic pharmacology for control of native neuronal signaling proteins. Nature Neuroscience, 16(7), 816–823. [Link]

-

Story, G. M., & Jordt, S.-E. (2007). TRPA1: A Sensory Channel of Many Talents. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis. [Link]

-

Zhou, Y., Wang, F., & Li, Y. (2023). Inflammation—the role of TRPA1 channel. Frontiers in Immunology, 14, 1144821. [Link]

-

A-Z Animals. (2024). What are TRPA1 agonists and how do they work?. Retrieved from [Link]

-

Wikipedia. (n.d.). TRPA1. Retrieved from [Link]

-

Luan, B., & Lu, Y. (2018). Optogenetics and pharmacogenetics: principles and applications. Physiology, 33(4), 241–252. [Link]

-

ResearchGate. (n.d.). Identification of optovin, a compound enabling light-mediated neuronal excitation. Retrieved from [Link]

-

ResearchGate. (n.d.). Photochemical activation of TRPA1 channels in neurons and animals. Retrieved from [Link]

-

Li, H., Liu, Y., & Li, Z. (2021). Transient receptor potential ankyrin 1 and calcium: Interactions and association with disease (Review). Bioengineered, 12(1), 5556–5567. [Link]

-

ResearchGate. (n.d.). Endogenous zebrafish Trpa1b channel response to optovin. Retrieved from [Link]

-

Addgene. (n.d.). Optogenetics Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Photosensitive and Photoswitchable TRPA1 Agonists Optically Control Pain through Channel Desensitization. PubMed. Retrieved from [Link]

-

Carolina Digital Repository. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Retrieved from [Link]

-

Broad Institute. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Retrieved from [Link]

-

MDPI. (2022). The Development and Application of Opto-Chemical Tools in the Zebrafish. Molecules, 27(19), 6231. [Link]

-

MDPI. (2022). The Development and Application of Opto-Chemical Tools in the Zebrafish. Molecules, 27(19), 6231. [Link]

-

Frontiers. (2022). Optogenetic Application to Investigating Cell Behavior and Neurological Disease. Frontiers in Bioengineering and Biotechnology, 10, 834398. [Link]

-

News-Medical. (n.d.). Introduction to Optogenetics. Retrieved from [Link]

-

American Physiological Society. (2018). Optogenetics and Pharmacogenetics: Principles and Applications. Physiology, 33(4), 241-252. [Link]

-

News-Medical. (n.d.). Optogenetics Applications. Retrieved from [Link]

-

eLife. (2020). A calibrated optogenetic toolbox of stable zebrafish opsin lines. eLife, 9, e52822. [Link]

-

ResearchGate. (n.d.). Two-photon photoswitching of optovin-loaded neurons. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Protocol for closed-loop optogenetic manipulation of cortical activity following hippocampal sharp-wave ripples in freely behaving rats. STAR Protocols, 3(2), 101341. [Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. Optogenetic pharmacology for control of native neuronal signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optogenetics and pharmacogenetics: principles and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. addgene.org [addgene.org]

- 6. Frontiers | Optogenetic Application to Investigating Cell Behavior and Neurological Disease [frontiersin.org]

- 7. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optovin | TRP/TRPV Channel | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What are TRPA1 agonists and how do they work? [synapse.patsnap.com]

- 15. TRPA1 - Wikipedia [en.wikipedia.org]

- 16. Transient receptor potential ankyrin 1 and calcium: Interactions and association with disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for closed-loop optogenetic manipulation of cortical activity following hippocampal sharp-wave ripples in freely behaving rats - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Role of Cysteine Residues in the Photo-Activation of TRPA1 by Optovin

[1][2][3][4][5]

Executive Summary

This technical guide delineates the molecular mechanism by which Optovin , a rhodanine-based small molecule, activates the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. Unlike traditional optogenetic tools that rely on exogenous opsins, Optovin confers light sensitivity to endogenous TRPA1 channels via a photo-switchable electrophilic interaction . The core mechanism hinges on the rapid, reversible formation of a covalent adduct between photo-excited Optovin and specific cysteine residues (C621, C633, C856) within the N-terminal cytoplasmic domain of human TRPA1. This guide provides the theoretical grounding and validated experimental protocols for characterizing these cysteine-dependent interactions in drug discovery and biophysical research.

The Optovin-TRPA1 Interface: The Photo-Electrophile Hypothesis[2][4]

Chemical Basis of Activation

Optovin contains a rhodanine scaffold, a moiety known for its photochemical properties.[1] In the dark, Optovin exists in a ground state with low affinity for the TRPA1 electrophile-binding pocket. Upon irradiation with violet light (387–405 nm) , Optovin absorbs a photon, transitioning to a high-energy excited state.

The Mechanism: Excited-State Electrophilicity

The central dogma of Optovin's action is excited-state electrophilicity . Unlike azobenzene photoswitches that rely on steric trans-cis isomerization to fit a binding pocket, Optovin operates via transient covalent chemistry:

-

Excitation: Light absorption generates an excited electronic state (

). -

Nucleophilic Attack: This excited state significantly increases the electrophilicity of the rhodanine ring's

-unsaturated alkene (or equivalent reactive center). -

Adduct Formation: The reactive center undergoes a Michael-type addition with specific thiolate anions (

) of cysteine residues on the TRPA1 N-terminus. -

Allosteric Gating: The formation of this Optovin-Cysteine adduct stabilizes the open conformation of the channel, permitting cation (

, -

Reversibility: Upon cessation of light, the adduct is thermodynamically unstable relative to the ground state, leading to rapid dissociation and channel closure.

Cysteine-Dependent Gating: The Critical Triad

Extensive mutagenesis screens have identified three specific cysteine residues in human TRPA1 (hTRPA1) that are essential for Optovin sensitivity. These residues are located in the N-terminal ankyrin repeat domain , a region known as the "allosteric nexus" for electrophilic agonists.

The Target Residues[4][7][8]

-

C621: The primary sensor. Mutation of this residue (C621S) results in the most significant loss of Optovin sensitivity. It is the canonical site for electrophilic modification by agonists like AITC (mustard oil).

-

C633 & C856: Secondary sites. While mutations at these sites individually cause partial loss of function, the triple mutant (C621S/C633S/C856S) renders the channel completely insensitive to light-activated Optovin, despite retaining voltage sensitivity.

Reversibility vs. Irreversibility

A critical distinction in drug development is the kinetics of the cysteine interaction:

-

AITC/Aldehydes: Form stable, often irreversible covalent bonds, leading to sustained activation and eventual desensitization.

-

Optovin: Forms a labile thioether bond . The energy required to maintain this bond is supplied by the photon. Without continuous illumination, the equilibrium shifts back to the unbound state (

), allowing for millisecond-scale temporal control.

Experimental Validation Protocols

The following protocols are designed to validate cysteine-dependency in a self-validating manner, using wild-type (WT) channels as positive controls and cysteine-null mutants as negative controls.

Protocol A: Site-Directed Mutagenesis & Ratiometric Calcium Imaging

Objective: To quantify the contribution of specific cysteines to Optovin-induced calcium flux.

-

Construct Preparation:

-

Generate hTRPA1 mutants (C621S, C633S, C856S, and Triple Mutant) using standard PCR mutagenesis.

-

Verify sequences via Sanger sequencing.

-

-

Cell Culture & Transfection:

-

Use HEK293T cells (low endogenous channel background).

-

Transfect using Lipofectamine 2000. Co-transfect with a fluorescent marker (e.g., mCherry) to identify positive cells.

-

-

Dye Loading:

-

Incubate cells with Fura-2-AM (2 µM) for 30 mins at 37°C.

-

Wash 3x with Tyrode’s buffer containing 2 mM

.

-

-

Imaging Setup:

-

Mount on an inverted fluorescence microscope.

-

Excitation 1: 340 nm (Ca-bound Fura).

-

Excitation 2: 380 nm (Ca-free Fura).

-

Actuation: 405 nm laser or LED (Optovin activation). Note: Ensure the 340/380 measurement pulses do not prematurely activate Optovin, or use a gated shutter.

-

-

Acquisition Workflow:

-

Baseline (0-30s): Record Fura-2 ratio (340/380) in dark.

-

Chemical Addition: Perfusion of Optovin (10 µM). Record for 30s (Control for dark toxicity).

-

Photo-Actuation (60-90s): Pulse 405 nm light (1s ON / 5s OFF).

-

Positive Control: Add AITC (100 µM) at the end to verify channel expression in mutants.

-

Protocol B: Whole-Cell Patch Clamp (Voltage Clamp)

Objective: To resolve the kinetics of the light-gated current (

-

Pipette Solution: Internal solution containing CsAsp to block K+ channels, buffered to pH 7.2.

-

Seal Formation: Establish G

seal and break-in to whole-cell configuration. Hold at -60 mV. -

Light Delivery: Couple a 405 nm LED via the microscope epifluorescence port or a fiber optic.

-

Recording Protocol:

-

Apply a voltage ramp (-100 mV to +100 mV) to characterize rectification.

-

Switch to Gap-Free recording at -60 mV.

-

Perfuse Optovin (10 µM).

-

Apply 405 nm light pulses (100ms, 500ms, 1s).

-

-

Validation Criteria:

-

WT: Rapid onset of inward current upon illumination; rapid decay (

) upon light OFF. -

Triple Mutant: No light-evoked current, but robust response to AITC or voltage steps.

-

Data Summary: Expected Phenotypes

| Construct | Response to Optovin (Dark) | Response to Optovin (Light) | Response to AITC (Control) | Interpretation |

| hTRPA1 (WT) | Negligible | High ( | High | Normal photo-gating. |

| C621S | Negligible | Low (~20% | Reduced | C621 is the dominant acceptor. |

| C633S | Negligible | Medium (~60% | High | C633 plays a supporting role. |

| C856S | Negligible | Medium (~70% | High | C856 plays a supporting role. |

| Triple Mutant | Negligible | None (<5% | High | Cysteine-dependency confirmed. |

Visualizations

Mechanism of Action Pathway

This diagram illustrates the photochemical cascade from photon absorption to channel gating.

Caption: Photochemical cascade: Light excitation creates an electrophile that transiently modifies TRPA1 cysteines.

Experimental Validation Workflow

This flowchart details the decision logic for validating the mechanism using mutagenesis.

Caption: Logic flow for distinguishing specific Optovin-Cysteine interactions from non-specific artifacts.

References

-

Kokel, D. et al. (2013).[2][3] Photochemical activation of TRPA1 channels in neurons and animals.[2][4][5][3][6][1] Nature Chemical Biology, 9(4), 257–263.[1] [Link]

-

Hinman, A. et al. (2006).[7][8] TRPA1 agonist activity of compounds with biological significance. Proceedings of the National Academy of Sciences, 103(51), 19564–19568. [Link]

-

Macpherson, L. J. et al. (2007).[7][8] Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines.[3][7][8] Nature, 445(7127), 541–545. [Link]

-

Paulsen, C. E. et al. (2015). Structure of the TRPA1 ion channel suggests regulatory mechanisms. Nature, 520(7548), 511–517. [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scholarly Article or Book Chapter | Photochemical activation of TRPA1 channels in neurons and animals | ID: pk02cj79h | Carolina Digital Repository [cdr.lib.unc.edu]

- 7. researchgate.net [researchgate.net]

- 8. Structural insights into electrophile irritant sensing by the human TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Optovin Selectivity and Mechanism for TRPA1 Activation

Executive Summary

Optovin is a synthetic small molecule (rhodanine derivative) that functions as a reversible, light-activated agonist specifically for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3][4] Unlike traditional optogenetic tools that require the genetic expression of microbial opsins (e.g., Channelrhodopsin), Optovin confers light sensitivity to endogenous TRPA1 channels through a photochemical mechanism.[1][2][5][6]

This guide details the selectivity profile of Optovin, its mechanism of action involving redox-sensitive cysteine residues, and validated experimental protocols for its use in calcium imaging and behavioral assays.

Part 1: Mechanism of Action

Optovin does not function as a simple "lock-and-key" ligand. Its activity is dependent on a structure-dependent photochemical reaction triggered by violet/blue light (390–415 nm).

The Photochemical Switch

Upon illumination, Optovin enters an excited state that facilitates the formation of a reversible covalent bond (likely a thioether adduct) with specific cysteine residues on the intracellular N-terminus of the TRPA1 channel. This modification induces a conformational change that opens the channel pore, allowing cation influx (Ca²⁺, Na⁺).

-

Target Residues: Human TRPA1 cysteines C621, C641, and C665 .

-

Reversibility: Unlike electrophilic agonists like allyl isothiocyanate (mustard oil) which form stable, slowly reversible bonds, the Optovin-TRPA1 adduct is labile. Cessation of light leads to rapid dissociation (seconds timescale) and channel closure.

Pathway Visualization

The following diagram illustrates the photochemical gating cycle of Optovin-mediated TRPA1 activation.

Figure 1: Photochemical gating cycle. Optovin absorbs 405 nm light, reacting with TRPA1 cysteines to open the channel. The process reverses upon darkness.

Part 2: Selectivity Profile

Optovin is highly selective for TRPA1 and displays no significant cross-reactivity with other thermosensitive TRP channels or common CNS targets.

Comparative Selectivity Data

The following table summarizes the activity of Optovin (10 µM) under violet light stimulation across relevant ion channels.

| Target Channel | Family | Optovin Response (Light ON) | Optovin Response (Dark) | Reference |

| TRPA1 (Human) | Ankyrin | Strong Activation | No Response | Kokel et al., 2013 |

| TRPA1 (Zebrafish) | Ankyrin | Strong Activation | No Response | Kokel et al., 2013 |

| TRPA1 (Mouse) | Ankyrin | Strong Activation | No Response | Kokel et al., 2013 |

| TRPV1 | Vanilloid | No Activation | No Response | Kokel et al., 2013 |

| TRPM8 | Melastatin | No Activation | No Response | Kokel et al., 2013 |

| CNS Panel | (Various) | No Binding (<1 µM) | N/A | NIMH-PDSP Screen |

Specificity Insights

-

Orthologs: Optovin is effective across species, activating human, mouse, and zebrafish TRPA1 isoforms (TrpA1a and TrpA1b).[1][4]

-

Off-Targets: A screen against a panel of G-protein coupled receptors (GPCRs), transporters, and other ion channels (NIMH-PDSP) revealed no significant binding affinities, confirming its utility as a precise probe for TRPA1.

-

Visual System: Optovin does not activate opsins; behavioral responses in zebrafish persist even in enucleated (blind) larvae, confirming the effect is mediated solely by TRPA1-expressing sensory neurons.

Part 3: Experimental Protocols

This section provides self-validating workflows for using Optovin in vitro and in vivo.

Reagent Preparation

-

Stock Solution: Dissolve Optovin powder in 100% DMSO to a concentration of 10–20 mM .

-

Storage: Aliquot and store at -20°C, protected from light.

-

Working Solution: Dilute to 2–10 µM in physiological buffer (e.g., HBSS or Ringer’s solution). Ensure final DMSO concentration is < 0.1%.

In Vitro Calcium Imaging (HEK293T Cells)

Objective: Validate TRPA1 activation in a heterologous expression system.

-

Transfection: Transfect HEK293T cells with human TRPA1 plasmid (e.g., pcDNA3.1-hTRPA1) and a fluorescent marker (e.g., GFP) to identify successful expression.

-

Dye Loading: Incubate cells with a calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) for 30–45 minutes at 37°C. Wash 3x with HBSS.

-

Baseline Recording: Measure fluorescence for 30 seconds in the dark to establish a baseline.

-

Optovin Application: Perfuse cells with 10 µM Optovin in the dark. Note: No calcium response should occur at this stage.

-

Photoactivation: Stimulate with 405 nm light (laser or LED) for 1–5 seconds.

-

Data Acquisition: Record the sharp rise in intracellular calcium ([Ca²⁺]i).

-

Reversibility Check: Turn off the light. The calcium signal should decay towards baseline (unlike the sustained plateau seen with mustard oil).

In Vivo Behavioral Assay (Zebrafish)

Objective: Assess sensory neuron activation in wild-type zebrafish larvae (3–5 days post-fertilization).

Figure 2: In vivo screening workflow. Standardized protocol for assessing Optovin-induced motor behaviors.

Part 4: Structure-Activity Relationship (SAR)

The efficacy of Optovin relies on specific structural motifs.

-

Rhodanine Core: The rhodanine heterocycle is the photoactive center. It absorbs violet light and facilitates the electron transfer or covalent reaction required for channel gating.

-

Analogs:

-

Implication: By selecting specific analogs, researchers can tune the temporal window of TRPA1 activation.

Part 5: Limitations & Considerations

-

Light Penetration: Violet light (405 nm) has poor tissue penetration compared to red/NIR light. Optovin is best suited for surface structures (skin, cornea) or transparent organisms (zebrafish larvae). Deep brain stimulation requires optical fibers.

-

UV Toxicity: Prolonged exposure to high-intensity UV/violet light can be phototoxic. Always use the minimum intensity required for activation (> 1.6 µW/mm²).

-

Solubility: Optovin is hydrophobic. Precipitation may occur in aqueous buffers if the DMSO stock is too concentrated or added too quickly. Vortex immediately upon addition.

References

-

Kokel, D., et al. (2013). "Photochemical activation of TRPA1 channels in neurons and animals."[2][5] Nature Chemical Biology, 9(4), 257–263.[7][8] [Link]

-

Bang, S., et al. (2010). "Transient receptor potential A1 mediates UVB-induced pain-like behavior in mice." Molecular Pain, 6, 1744-8069. [Link] (Context on TRPA1 UV sensitivity).

-

Paulsen, C. E., et al. (2015). "Structure of the TRPA1 ion channel suggests regulatory mechanisms." Nature, 520, 511–517. [Link] (Structural basis of Cysteine residues).

- Binder, D., et al. (2011). "A high-content small molecule screen identifies novel inducers of definitive endoderm." ChemBioChem, 12(17), 2574-2579. (Methodology for small molecule screening).

Sources

- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Scholarly Article or Book Chapter | Photochemical activation of TRPA1 channels in neurons and animals | ID: pk02cj79h | Carolina Digital Repository [cdr.lib.unc.edu]

- 6. researchgate.net [researchgate.net]

- 7. pure.uj.ac.za [pure.uj.ac.za]

- 8. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Optovin: A Photochemical Tool for Probing Sensory Neuron Activation

A Technical Guide for Researchers and Drug Development Professionals

Foreword

The study of sensory neuron activation, a cornerstone of pain, touch, and temperature research, has been revolutionized by the advent of tools that offer precise spatiotemporal control. Traditional agonists, while valuable, often lack the ability to target specific cells or regions with high resolution. This guide delves into the application of Optovin, a photoactivatable small molecule, as a powerful tool to investigate the function of sensory neurons. As a Senior Application Scientist, my aim is to provide not just a set of protocols, but a deeper understanding of the principles and experimental considerations that underpin the effective use of this novel compound. We will explore the mechanism of Optovin, its interaction with the TRPA1 ion channel, and practical methodologies for its application in both in vitro and in vivo models.

The Challenge of Spatiotemporal Control in Sensory Neuron Research

Understanding how sensory neurons transduce physical and chemical stimuli into electrical signals is fundamental to neuroscience and pharmacology. A significant hurdle in this field has been the ability to activate specific subsets of neurons with high temporal and spatial precision. Conventional methods, such as the application of chemical agonists like mustard oil or cinnamaldehyde, provide broad activation, making it difficult to dissect the roles of individual neurons or nerve endings in complex circuits.[1] This limitation has driven the development of more refined techniques, such as optogenetics, which involves the genetic expression of light-sensitive proteins.[2][3][4] However, optogenetics requires transgenic animal models, which can be a limitation for certain research questions and for potential clinical translation to non-transgenic systems, including humans.[1][2][3]

Optovin: A Light-Based Key to a Nociceptive Channel

Optovin emerges as a solution to bridge this gap, offering optical control over endogenous neuronal proteins in wild-type animals.[1] It is a small molecule that acts as a reversible, photoactivated agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][5][6] TRPA1 is a non-selective cation channel primarily expressed in a subset of sensory neurons and is a well-established sensor of noxious chemical, thermal, and mechanical stimuli.[1][2][3]

Mechanism of Action: A Photochemical Reaction

Optovin's unique properties stem from its rhodanine-containing structure.[1][7] Upon illumination with violet light (optimally around 387 nm), Optovin undergoes a photochemical reaction.[1][7] This light-activated state of Optovin is thought to interact with redox-sensitive cysteine residues within the TRPA1 channel protein.[1][2][3][7] This interaction is believed to involve the formation of a reversible covalent adduct, leading to channel opening and subsequent cation influx (primarily Ca²⁺ and Na⁺), which depolarizes the neuron and triggers an action potential.[1][7][8]

Several key lines of evidence support this mechanism:

-

TRPA1 Dependence: The behavioral and cellular effects of Optovin are completely absent in animals with genetic mutations in the TrpA1 gene.[1]

-

Co-localization with TRPA1 Agonists: In cultured dorsal root ganglia (DRG) neurons, all neurons that respond to Optovin also respond to the known TRPA1 agonist, mustard oil.[1]

-

Heterologous Expression: Cells that are not normally light-sensitive can be made so by transfecting them with the gene for human TRPA1 (hTRPA1).[1]

-

Cysteine Mutagenesis: Mutation of specific cysteine residues in the TRPA1 channel reduces its sensitivity to Optovin.[7]

The reversible nature of the Optovin-TRPA1 interaction is a significant advantage, allowing for repeated cycles of activation and deactivation with light.[1][6]

Visualizing the Optovin-TRPA1 Signaling Pathway

Caption: Optovin activation of the TRPA1 signaling pathway.

Experimental Applications and Protocols

The ability to photochemically activate TRPA1 with Optovin opens up a wide range of experimental possibilities for studying sensory neuron function.

In Vivo Behavioral Assays in Zebrafish

The zebrafish larva is an excellent model for high-throughput screening and behavioral studies due to its small size, optical transparency, and well-characterized behaviors.[4][9] Optovin was, in fact, discovered through a behavior-based screen in zebrafish.[1]

Key Parameters for Zebrafish Experiments:

| Parameter | Recommended Value | Source |

| Optovin Concentration | 1-10 µM (EC₅₀ ≈ 2 µM) | [1][6][7] |

| Light Wavelength | 387 nm (violet) | [1][7] |

| Light Intensity | > 1.6 µW/mm² | [7] |

| Solvent | DMSO | [5] |

Experimental Workflow: Zebrafish Larva Photomotor Response Assay

Caption: Workflow for Zebrafish Photomotor Response Assay.

Detailed Protocol:

-

Preparation of Optovin Solution:

-

Prepare a stock solution of Optovin in DMSO.

-

Dilute the stock solution in embryo medium to the desired final concentration (e.g., 2 µM). Include a vehicle control (DMSO in embryo medium).

-

-

Treatment of Zebrafish Larvae:

-

At 5-7 days post-fertilization, transfer individual larvae or small groups into the wells of a multi-well plate containing either the Optovin solution or the vehicle control.

-

Incubate the larvae for a specified period (e.g., 1 hour) in the dark.

-

-

Behavioral Recording:

-

Place the multi-well plate into an automated behavioral tracking system equipped with an illumination source.

-

Allow the larvae to acclimatize for a few minutes.

-

Record baseline motor activity for a defined period.

-

Deliver a pulse of violet light (e.g., 387 nm) for a duration of 5-20 seconds.[1]

-

Continue recording motor activity during and after the light stimulus.

-

-

Data Analysis:

-

Quantify the change in motor activity in response to the light stimulus. This can be measured as the distance moved, velocity, or other relevant parameters.

-

Compare the light-induced motor response between Optovin-treated and vehicle-treated larvae.

-

Calcium Imaging of Sensory Neuron Activation

Calcium imaging is a powerful technique to directly visualize the activation of neurons.[10][11][12] When TRPA1 channels open in response to photoactivated Optovin, the influx of Ca²⁺ can be detected using calcium-sensitive fluorescent dyes or genetically encoded calcium indicators (GECIs).[10][11]

Experimental Workflow: In Vitro Calcium Imaging of DRG Neurons

Sources

- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scholarly Article or Book Chapter | Photochemical activation of TRPA1 channels in neurons and animals | ID: pk02cj79h | Carolina Digital Repository [cdr.lib.unc.edu]

- 3. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. blog.addgene.org [blog.addgene.org]

- 5. Optovin | TRP/TRPV Channel | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. In-Vivo Calcium Imaging of Sensory Neurons in the Rat Trigeminal Ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vivo Calcium Imaging of Neuronal Ensembles in Networks of Primary Sensory Neurons in Intact Dorsal Root Ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

Methodological & Application

Optovin experimental protocol for zebrafish larvae.

Application Note: Optovin-Mediated Photochemical Control of Endogenous TRPA1 in Zebrafish Larvae

Executive Summary

This guide details the experimental protocol for using Optovin , a small-molecule photoswitch, to optically control neural activity and behavior in zebrafish larvae (Danio rerio). Unlike traditional optogenetics, which requires the genetic expression of exogenous opsins (e.g., Channelrhodopsin), Optovin acts on endogenous TRPA1 channels .[1] This allows for immediate, non-invasive optical control of wild-type animals, significantly accelerating screening workflows and behavioral profiling.

Key Application: Rapid induction of motor behaviors (C-bends, swimming) via violet light (390–415 nm) stimulation.

Mechanism of Action

Optovin functions as a reversible photo-switchable ligand for the TRPA1b cation channel. In the dark, Optovin binds TRPA1 with low affinity or efficacy. Upon absorption of violet light, the molecule undergoes a photochemical change (likely photoisomerization or a transient reactive state involving the rhodanine ring) that dramatically increases its agonist activity at TRPA1.

-

Target: TRPA1b (Transient Receptor Potential Ankyrin 1).

-

Expression: Primarily sensory neurons (Rohon-Beard neurons in embryos, dorsal root ganglia, and trigeminal neurons in larvae).

-

Physiological Outcome: Channel opening

Cation influx (

Figure 1: Signal Transduction Pathway

Caption: Optovin-mediated activation of the TRPA1b pathway leading to behavioral output.

Material Preparation & Properties

Chemical Properties

| Property | Specification |

| Compound Name | Optovin |

| Target | TRPA1b (Zebrafish), TRPA1 (Mouse/Human) |

| Molecular Weight | ~350-400 g/mol (varies by salt form) |

| Solubility | Soluble in DMSO (up to 50 mM) |

| Excitation Peak | 380–415 nm (Violet) |

| Inactive Wavelengths | >485 nm (Blue/Green/Red light is safe for handling) |

| EC50 (Behavior) | ~2 µM |